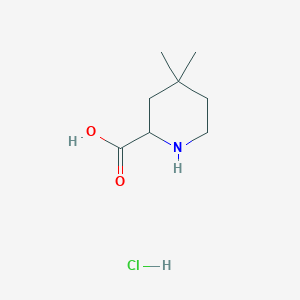

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride

CAS No.: 1803560-90-8

Cat. No.: VC2952454

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803560-90-8 |

|---|---|

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| IUPAC Name | 4,4-dimethylpiperidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2)3-4-9-6(5-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H |

| Standard InChI Key | JYHSYQMPLINOER-UHFFFAOYSA-N |

| SMILES | CC1(CCNC(C1)C(=O)O)C.Cl |

| Canonical SMILES | CC1(CCNC(C1)C(=O)O)C.Cl |

Introduction

Chemical Structure and Properties

Molecular Identification and Basic Properties

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride belongs to the piperidine family of heterocyclic compounds. Its distinctive structure combines a six-membered nitrogen-containing ring with specific functional group modifications that determine its chemical behavior and applications. The compound is characterized by the following essential properties:

| Property | Value |

|---|---|

| CAS Number | 1803560-90-8 |

| Molecular Formula | C8H16ClNO2 |

| Molecular Weight | 193.67 g/mol |

| Physical Form | Crystalline solid |

| Primary Classification | Piperidine derivative |

| Regulatory Status | Research use only (not for human or veterinary use) |

The piperidine core structure with its specific substitution pattern provides this compound with unique reactivity profiles and structural features that make it valuable in various chemical and pharmaceutical applications. The hydrochloride salt formation enhances stability and potentially improves solubility characteristics compared to the free base form.

Structural Characteristics and Chemical Features

Synthesis and Preparation Methods

Laboratory Synthesis Approaches

The synthesis of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride typically involves several strategic chemical transformations. The preparation generally begins with appropriate precursors that undergo cyclization reactions under carefully controlled conditions to form the substituted piperidine ring system. The final steps in the synthesis often include the formation of the hydrochloride salt by treating the free base with hydrochloric acid under appropriate conditions.

Key reaction parameters that must be carefully controlled during synthesis include temperature, reaction time, pH, and solvent selection to ensure high yields and product purity. The specific synthetic route may vary depending on available starting materials and desired scale of production, with considerations for atom economy and environmental impact becoming increasingly important in modern synthetic approaches.

Industrial Production Techniques

In industrial settings, the production of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride often employs continuous flow processes that offer advantages over traditional batch methods. These continuous manufacturing approaches enable:

-

Enhanced reaction control and reproducibility

-

Improved heat transfer and mixing efficiency

-

Reduced reaction times and waste generation

-

Scalable production with consistent quality

Automated reactor systems with precise control over reaction parameters such as temperature, pressure, and pH help maximize yield and purity while minimizing the formation of impurities. These advanced production methods represent important developments in the efficient and sustainable manufacture of this valuable chemical building block.

Applications in Research and Development

Pharmaceutical Building Block Applications

4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride serves as a crucial building block for synthesizing various bioactive compounds with potential therapeutic applications. Its well-defined three-dimensional structure provides a valuable scaffold for developing compounds that can interact specifically with biological targets. The compound's utility in medicinal chemistry stems from:

-

The rigid piperidine core that can serve as a conformationally restricted pharmacophore

-

The carboxylic acid functionality that enables conjugation to other molecules

-

The dimethyl substitution pattern that creates specific steric requirements for receptor binding

-

The potential for further modifications to optimize pharmacokinetic properties

These characteristics make 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride particularly valuable in the design and development of new pharmaceutical agents targeting specific biological pathways and disease states.

Enzyme Inhibitor Development

Research indicates that derivatives of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride exhibit inhibitory activity against certain enzymes, notably Aldose Reductase, which is implicated in diabetic complications. This biological activity highlights the potential of this compound as a starting point for developing therapeutic agents targeting diabetes-related conditions.

Biological Activity and Pharmacological Properties

Mechanisms of Action

The biological activity of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride derivatives is closely tied to their ability to interact with specific molecular targets within biological systems. When incorporated into more complex molecules, this chemical scaffold can contribute to the formation of hydrogen bonds, ionic interactions, and hydrophobic contacts with binding pockets of enzymes and receptors.

The inhibitory effects observed against enzymes like Aldose Reductase suggest specific recognition of the molecular features provided by the 4,4-dimethylpiperidine-2-carboxylic acid component. This recognition is likely dependent on the precise three-dimensional arrangement of atoms and functional groups within the molecule, highlighting the importance of stereochemistry and conformation in biological activity.

Structure-Activity Relationships

Key structural elements that may influence activity include:

-

The substitution pattern on the piperidine ring

-

The presence and position of the carboxylic acid group

-

The conformation of the piperidine ring

-

Additional functional groups introduced through derivatization

Understanding these relationships guides medicinal chemists in designing more effective compounds with improved potency, selectivity, and pharmacokinetic profiles for specific therapeutic applications.

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride typically employs various spectroscopic techniques that provide complementary information about its molecular features. These analytical methods help confirm structure, assess purity, and monitor reactions involving this compound:

-

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule

-

Infrared (IR) spectroscopy identifies functional groups, particularly the carboxylic acid and N-H stretching vibrations

-

Mass spectrometry confirms molecular weight and fragmentation patterns characteristic of the structure

-

X-ray crystallography (when applicable) reveals the three-dimensional arrangement of atoms in the solid state

These analytical approaches are essential for ensuring the identity and quality of 4,4-Dimethylpiperidine-2-carboxylic acid hydrochloride used in research and development applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume